molecular formula C8H11NO2 B14874965 6-Methyl-6-azaspiro[3.4]octane-2,5-dione

6-Methyl-6-azaspiro[3.4]octane-2,5-dione

Cat. No.: B14874965
M. Wt: 153.18 g/mol
InChI Key: MMEXPRSEYPTMMR-UHFFFAOYSA-N
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Description

6-Methyl-6-azaspiro[34]octane-2,5-dione is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-azaspiro[3.4]octane-2,5-dione can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically requires specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-azaspiro[3.4]octane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methyl-6-azaspiro[3.4]octane-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-6-azaspiro[3.4]octane-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6-azaspiro[3.4]octane-2,5-dione is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-methyl-6-azaspiro[3.4]octane-2,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving spirocyclic intermediates. For example, refluxing carboxylic acid derivatives with ethylenediamine in dioxane under acidic conditions (4 N HCl) yields spiro-diones after neutralization and purification via column chromatography (chloroform:ethyl acetate, 9:1) . Optimization involves adjusting reaction time (e.g., 18 hours for cyclization), stoichiometry of reagents, and temperature. Phase-transfer catalysts like tetrabutylammonium bromide improve alkylation efficiency in subsequent functionalization steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies carbonyl stretches (1685–1752 cm⁻¹ for imide and ester groups) and NH/OH bands .
  • NMR Spectroscopy : ¹H-NMR reveals cyclopentyl proton environments (δ 1.80–2.37 ppm) and aromatic substituents (δ 7.02–7.32 ppm). ¹³C-NMR confirms spirocyclic carbon connectivity (e.g., Cq at δ 69.65 ppm) .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N ratios .

Q. How can reaction mechanisms for spiro-dione formation be validated experimentally?

  • Methodological Answer : Mechanistic studies involve:

  • Intermediate Trapping : Isolating intermediates like diketopiperazines (e.g., 6-aryl-6,9-diazaspiro[4.5]decane-8,10-diones) to confirm cyclization pathways .
  • Kinetic Profiling : Monitoring reaction progress via HPLC or TLC to identify rate-determining steps (e.g., cyclization vs. alkylation) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives?

  • Methodological Answer : A 2ⁿ factorial design evaluates factors like temperature, catalyst loading, and solvent polarity. For example:

FactorLow Level (-1)High Level (+1)
Temperature70°C110°C
Catalyst (mol%)0.52.0
SolventDioxaneTHF
Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. Central composite designs refine optimal conditions .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for cyclization/alkylation steps using Gaussian or ORCA software.
  • Machine Learning (ML) : Train models on spiro-dione reaction datasets to predict regioselectivity in functionalization (e.g., methyl vs. benzyl groups) .
  • COMSOL Multiphysics : Models mass transfer limitations in heterogeneous reactions (e.g., phase-transfer catalysis) .

Q. How can contradictory data on spiro-dione stability under acidic/basic conditions be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity and substituent effects. Resolve via:

  • Controlled Stability Studies : Compare hydrolysis rates in buffered solutions (pH 2–12) using UV-Vis spectroscopy .
  • Membrane Separation : Isolate degradation products via reverse osmosis or nanofiltration to quantify pathways .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of spiro-diones?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-proline derivatives to induce spirocyclic stereochemistry .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .

Q. Data Analysis and Experimental Design

Q. How do orthogonal design and regression analysis optimize multi-step syntheses?

  • Methodological Answer :

  • Orthogonal Arrays (L9) : Test 4 factors (e.g., reagent ratio, temperature, solvent, catalyst) at 3 levels with only 9 experiments. Analyze yield/purity via Taguchi methods .
  • Response Surface Methodology (RSM) : Fit quadratic models to predict optimal conditions (e.g., 85% yield at 90°C, 1.5 mol% catalyst) .

Q. What statistical methods address batch-to-batch variability in spiro-dione synthesis?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Correlates variability sources (e.g., raw material impurities, humidity) .
  • Six Sigma Protocols : Reduce defects by controlling critical parameters (e.g., drying time, stirring speed) .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

6-methyl-6-azaspiro[3.4]octane-2,5-dione

InChI

InChI=1S/C8H11NO2/c1-9-3-2-8(7(9)11)4-6(10)5-8/h2-5H2,1H3

InChI Key

MMEXPRSEYPTMMR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CC(=O)C2

Origin of Product

United States

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